molecular formula C17H22N2O2 B121683 10-Methoxy-6-methylergoline-8beta-methanol CAS No. 35121-60-9

10-Methoxy-6-methylergoline-8beta-methanol

Cat. No. B121683
CAS RN: 35121-60-9
M. Wt: 286.37 g/mol
InChI Key: JGQZSBLQHCTAJF-JGFGOQIWSA-N
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Description

10-Methoxy-6-methylergoline-8beta-methanol is a light brown solid . It is a derivative of Lysergol and Dehydrolysergol-I, which act as partial agonists and antagonists at 5-HT2A, 5-HT2C, and 5-HT1B receptors, and at α1-andrenergic receptors .


Molecular Structure Analysis

The molecular formula of 10-Methoxy-6-methylergoline-8beta-methanol is C17H22N2O2 . Its molecular weight is 286.38 .


Physical And Chemical Properties Analysis

10-Methoxy-6-methylergoline-8beta-methanol has a melting point of 150-152°C (dec.) and a predicted boiling point of 456.8±45.0 °C . Its density is predicted to be 1.27±0.1 g/cm3 . It has a vapor pressure of 0.002Pa at 20℃ . It is slightly soluble in acetonitrile, chloroform, and DMSO . Its pKa is predicted to be 14.87±0.10 . It is a solid and its color ranges from pale orange to light brown . It has a water solubility of 440mg/L at 20℃ and a LogP of -3.1 at 19.8℃ .

Scientific Research Applications

1. Analytical Method Development

Li (2009) established a method for determining 10α-methoxy-6-methylergoline-8β-methanol (a main metabolite of Nicergoline) in human plasma using HPLC. This method was highlighted for its sensitivity, simplicity, and reliability, suitable for clinical studies involving nicergoline and related compounds (Su-ping Li, 2009).

2. Synthesis of Clavine Alkaloids

Bernardi et al. (1974) explored the synthesis of clavine alkaloids, including 10-methoxy-6-methylergoline-8β-methanol. Their work demonstrated the structural formation of these compounds, contributing to the understanding of ergoline derivatives (L. Bernardi, E. Gandini, A. Temperilli, 1974).

3. Quantification of Impurities in Pharmaceutical Compounds

Yalcin and Yüktaş (2006) developed a method for quantifying two basic impurities, including 10-methoxy-6-methylergoline-8beta-methanol, of Nicergoline using reversed-phase high-performance liquid chromatography. This research is crucial for ensuring the purity and efficacy of pharmaceutical compounds (G. Yalcin, Nüray Yüktaş, 2006).

4. Pharmacokinetics Studies

Zheng et al. (2012) developed an HPLC method for determining 10α-methoxy-6-methyl ergoline-8β-methanol in human plasma, applied in a bioequivalence study of nicergoline preparations. This method is important for understanding the pharmacokinetics of drugs containing this compound (Rong Zheng, Yi-hong Wu, De-Xi Jiang, Dan Zhang, 2012).

5. Study of Reaction Kinetics

Leskovac and Peričin (1981) investigated the in vitro effect of nicergoline, which includes 10-methoxy-1,6-dimethylergoline-8beta-methanol, on reaction kinetics of synaptosomal adenosine triphosphatases from porcine brain. Their findings suggest a modulatory effect of nicergoline on physiological processes in the brain (V. Leskovac, D. Peričin, 1981).

Safety And Hazards

The safety symbols for 10-Methoxy-6-methylergoline-8beta-methanol are GHS07 and GHS08 . The hazard statements are H302-H412-H371 . The precautionary statements are P264-P270-P301+P312-P330-P501-P273-P501-P260-P264-P270-P309+P311-P405-P501 .

properties

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQZSBLQHCTAJF-JGFGOQIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956558
Record name (10-Methoxy-6-methylergolin-8beta-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methoxy-6-methylergoline-8beta-methanol

CAS RN

35121-60-9
Record name 10α-Methoxy-9,10-dihydrolysergol
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URL https://commonchemistry.cas.org/detail?cas_rn=35121-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10-Methoxy-6-methylergolin-8beta-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-methoxy-6-methylergoline-8β-methanol
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